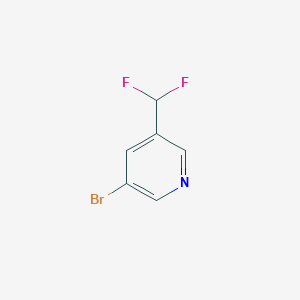

3-Bromo-5-(difluoromethyl)pyridine

描述

Significance of Halogenated and Fluorinated Pyridines as Strategic Chemical Motifs

The incorporation of halogen and fluorine atoms into the pyridine (B92270) scaffold has a profound impact on the molecule's characteristics. nih.gov Halogenation can alter the electronic distribution within the ring, influencing its reactivity and providing a handle for further chemical transformations, such as cross-coupling reactions. acs.orgresearchgate.net

Fluorine, in particular, imparts unique properties due to its high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov The introduction of fluorine or fluorinated groups, such as the difluoromethyl group, can significantly affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govrsc.org This makes fluorinated pyridines highly sought-after building blocks in medicinal chemistry and agrochemical research. nih.govacs.orgnih.gov The synthesis of these valuable compounds can be achieved through various methods, including direct C-H fluorination or by constructing the pyridine ring from pre-fluorinated precursors. acs.orgorgsyn.org

Overview of 3-Bromo-5-(difluoromethyl)pyridine within Contemporary Pyridine Chemistry

This compound is a specialized pyridine derivative that combines the features of both a halogenated and a fluorinated pyridine. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. Simultaneously, the difluoromethyl group at the 5-position can enhance the compound's potential biological activity and metabolic stability. rsc.org This dual functionality makes this compound a valuable intermediate in the synthesis of complex molecular architectures for various research applications.

Physicochemical Properties and Spectroscopic Data

The fundamental physical and chemical properties of this compound are crucial for its application in synthesis.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | jk-sci.com |

| Molecular Weight | 208.01 g/mol | jk-sci.com |

| CAS Number | 114468-04-1 | jk-sci.combldpharm.comsynquestlabs.com |

| Appearance | Not explicitly stated, but related compounds are powders or liquids. | |

| Purity | 95% | jk-sci.com |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the difluoromethyl group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Synthesis and Manufacturing Processes

The synthesis of this compound is not explicitly detailed in the provided search results. However, general strategies for the synthesis of substituted pyridines can be inferred. One common approach involves the construction of the pyridine ring from acyclic precursors already containing the desired substituents. Another strategy is the direct functionalization of a pre-existing pyridine ring. organic-chemistry.org

For a molecule like this compound, a plausible synthetic route could involve the bromination of a pyridine precursor followed by the introduction of the difluoromethyl group, or vice-versa. The introduction of a difluoromethyl group can be challenging and often requires specialized reagents and reaction conditions. rsc.org

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three key structural components: the pyridine ring, the bromine atom, and the difluoromethyl group.

Reactions at the Bromine Substituent: The bromine atom at the 3-position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of more complex derivatives.

Reactions at the Difluoromethyl Substituent: The difluoromethyl group is generally stable under many reaction conditions. However, its electron-withdrawing nature influences the reactivity of the pyridine ring.

Reactions of the Pyridine Ring: The pyridine ring itself can undergo various transformations. The nitrogen atom can be N-alkylated or N-oxidized. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, but it can be achieved under specific conditions. wikipedia.org Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. nih.gov

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Medicinal Chemistry

In medicinal chemistry, the pyridine scaffold is a common feature in many approved drugs. nih.gov The introduction of a difluoromethyl group can improve a drug candidate's metabolic stability and potency. The bromine atom on this compound provides a convenient point of attachment for various pharmacophores, allowing for the rapid synthesis of libraries of new compounds for biological screening. For instance, it can be used in the synthesis of complex molecules that may interact with biological targets like kinases or receptors. chemicalbook.com

Agrochemicals

Similar to its role in medicinal chemistry, this compound can be utilized in the synthesis of novel agrochemicals. Trifluoromethyl- and difluoromethyl-containing pyridines are key structural motifs in many active ingredients used as herbicides, insecticides, and fungicides. nih.govwikipedia.org The bromine atom allows for the facile introduction of other functional groups to fine-tune the biological activity and spectrum of the target agrochemical.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIYXHOMHKPBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298436 | |

| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114468-04-1 | |

| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114468-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Difluoromethyl Pyridine and Analogous Structures

Strategies for Regioselective Bromination of Pyridine (B92270) Systems

The inherent electron-deficient nature of the pyridine ring renders it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh conditions for halogenation. acs.orgnih.gov Consequently, achieving high regioselectivity in the bromination of pyridines is a significant synthetic challenge that has been addressed through several strategic approaches.

One common strategy involves the activation of the pyridine ring through the formation of a pyridine N-oxide . This modification increases the electron density of the ring, particularly at the 2- and 4-positions, facilitating electrophilic attack. researchgate.net While this often directs bromination to the ortho or para positions, subsequent manipulation of the N-oxide and other substituents can provide pathways to other isomers. researchgate.netacs.org

Another approach utilizes directing groups to control the position of bromination. For instance, an electrochemical protocol has been developed for the meta-bromination of pyridine derivatives by introducing an amino group at the 2-position. acs.org This directing group facilitates bromination at the C5 position, after which the amino group can be removed.

More recently, methodologies involving the temporary dearomatization of the pyridine ring have been explored. Coordination of the pyridine nitrogen to a Lewis acid, such as a borane, can activate the ring for subsequent functionalization. nih.gov Additionally, the use of designed phosphine (B1218219) reagents allows for the installation of a phosphonium salt at the 4-position, which can then be displaced by a halide nucleophile in an SNAr-type process to yield 4-halopyridines. nih.gov

Below is a table summarizing key strategies for regioselective bromination of pyridine systems.

| Strategy | Description | Key Features | Target Position(s) |

| Pyridine N-Oxide Formation | Oxidation of the pyridine nitrogen increases ring electron density, activating it for electrophilic substitution. researchgate.net | Milder reaction conditions compared to direct bromination of pyridine. | Primarily 2- and 4-positions. researchgate.net |

| Directing Groups | A functional group on the pyridine ring directs the incoming electrophile to a specific position. | Enables access to otherwise difficult-to-obtain isomers, such as meta-substituted products. acs.org | Varies with directing group (e.g., C5 with 2-amino group). acs.org |

| Metalation-Trapping | Directed ortho-metalation followed by quenching with a bromine source. | High regioselectivity, dependent on the initial directing group. | Typically ortho to the directing group. nih.gov |

Methodologies for the Introduction of the Difluoromethyl Moiety

The direct introduction of the difluoromethyl group into heteroaromatic systems is a critical transformation for drug discovery. nih.gov Several powerful methodologies have been developed, broadly categorized into radical, transition metal-catalyzed, and late-stage functionalization approaches.

Radical-based methods offer a direct route to functionalize C-H bonds, avoiding the need for pre-functionalized substrates. nih.govrsc.org The Minisci reaction, a classic example of radical addition to heteroaromatics, has been adapted for difluoromethylation. rsc.orgrsc.org The difluoromethyl radical (•CF2H) is often generated from various precursors and can be added to the electron-deficient pyridine ring. rsc.org

Recent advances have utilized visible-light photoredox catalysis to generate difluoromethyl radicals under mild conditions, significantly expanding the scope and functional group tolerance of these reactions. acs.orgmdpi.com Covalent organic frameworks (COFs) have been designed as dual-active-center photocatalysts that efficiently generate difluoromethyl radicals and promote the reaction with various heterocycles. acs.orgnih.gov A notable strategy for achieving meta-difluoromethylation of pyridines involves the use of oxazino pyridine intermediates, which undergo a redox-neutral dearomatization-rearomatization sequence. nih.govnih.govresearchgate.net

Transition metal catalysis provides a robust and versatile platform for forming C(sp2)–CF2H bonds, typically by coupling an aryl halide or triflate with a difluoromethylating agent. rsc.org Various catalytic systems based on palladium, nickel, and copper have been successfully employed.

A stable and isolable difluoromethyl zinc reagent, [(DMPU)2Zn(CF2H)2], has been developed for the nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates at room temperature. rsc.orgsemanticscholar.orgnih.gov Similarly, copper-catalyzed protocols have been established for the difluoromethylation of aryl iodides using zinc-based difluoromethyl reagents without the need for additional ligands. acs.org Palladium catalysts, such as Pd(dba)2/BrettPhos, have proven effective for the cross-coupling of aryl chlorides and bromides with TMSCF2H. acs.org A metallaphotoredox approach merging nickel and photoredox catalysis allows for the difluoromethylation of aryl bromides using bromodifluoromethane as the •CF2H source. princeton.edu

The table below highlights prominent transition metal-catalyzed difluoromethylation methods.

| Metal Catalyst | Coupling Partner | Difluoromethyl Source | Key Features |

| Nickel | Aryl iodides, bromides, triflates | [(DMPU)2Zn(CF2H)2] | Proceeds at room temperature; uses a stable, isolable zinc reagent. semanticscholar.orgnih.gov |

| Palladium | Aryl chlorides, bromides | TMSCF2H | Two effective catalyst systems (Pd(dba)2/BrettPhos and Pd(PtBu3)2) provide good yields. acs.org |

| Copper | Aryl iodides | ICF2H / Zn | Ligand/activator-free operation. acs.org |

| Nickel/Photoredox | Aryl bromides | CHBrF2 | Dual catalytic system enables use of bromodifluoromethane as a radical precursor. princeton.edu |

Late-stage functionalization (LSF) is the introduction of a functional group into a complex, pre-existing molecular scaffold, often in one of the final synthetic steps. This strategy is invaluable in medicinal chemistry for rapidly generating analogues of a lead compound for structure-activity relationship (SAR) studies. rsc.org Both the radical C-H functionalization and transition metal-catalyzed cross-coupling methods described above are well-suited for LSF. nih.govrsc.org

The ability to perform these reactions under mild conditions with high functional group tolerance is paramount. thieme-connect.comnih.gov For example, photoredox-catalyzed radical difluoromethylation has been successfully applied to complex drug molecules. nih.gov The development of these methods provides medicinal chemists with powerful tools to access novel CF2H-containing drug-like molecules. rsc.org

Integrated Synthetic Routes to 3-Bromo-5-(difluoromethyl)pyridine Scaffolds

The synthesis of this compound requires the controlled, regioselective introduction of two different functional groups onto the pyridine core. This is typically achieved through sequential pathways that combine the methodologies discussed previously.

A logical and widely applicable approach to synthesizing this compound involves a two-step sequence: regioselective bromination followed by transition metal-catalyzed difluoromethylation.

One potential pathway begins with the regioselective dibromination of pyridine to yield 3,5-dibromopyridine. While direct bromination can be challenging, specific conditions or the use of activated pyridine derivatives can achieve this. With 3,5-dibromopyridine in hand, a selective transition metal-catalyzed cross-coupling reaction can be employed to replace one of the bromine atoms with a difluoromethyl group. The differential reactivity of the two bromine atoms, or the use of carefully controlled reaction conditions, would be key to achieving mono-difluoromethylation, yielding the target compound.

An alternative, and often more controlled, route would start with a pre-functionalized pyridine. For example, one could begin with 3-bromopyridine. The next step would be to introduce the difluoromethyl group at the 5-position. A direct C-H difluoromethylation at the meta-position (C5) would be ideal. Recent breakthroughs in the meta-C-H difluoromethylation of pyridines via temporary dearomatization strategies make this a viable option. nih.govresearchgate.net

Conversely, one could start with a pyridine derivative that already contains the difluoromethyl group at the 3-position (or a precursor) and then perform a regioselective bromination at the 5-position. The electronic properties of the difluoromethyl group would influence the regioselectivity of the subsequent bromination step. Given the electron-withdrawing nature of the CF2H group, it would direct incoming electrophiles to the meta-position (C5), making this a highly plausible route.

The most common synthetic strategy documented for analogous structures involves the cross-coupling of a dihalopyridine. This approach leverages the robustness and predictability of transition metal-catalyzed reactions. For instance, 3,5-dibromopyridine can be subjected to a nickel- or palladium-catalyzed difluoromethylation. Under controlled stoichiometry of the difluoromethylating reagent, such as [(DMPU)2Zn(CF2H)2], a selective mono-substitution can be favored to produce this compound. semanticscholar.org

Pyridine Ring Construction from Fluoromethyl-Containing Building Blocks

A primary strategy for synthesizing complex pyridines is to construct the heterocyclic ring from acyclic precursors that already contain the desired functional groups. baranlab.org This approach avoids potentially harsh late-stage functionalization. For compounds like this compound, this involves using building blocks that already possess the difluoromethyl (CF2H) moiety.

Common methods for pyridine ring synthesis include condensation reactions of carbonyl compounds and cycloaddition reactions. baranlab.orgacsgcipr.org In the context of difluoromethylated pyridines, cycloaddition reactions are particularly noteworthy. For instance, a [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with cyclic α,β-unsaturated carbonyl compounds provides a route to difluoromethylated pyrazolines, which can be further transformed into other heterocyclic systems. bohrium.com While not a direct synthesis of a pyridine, this highlights the utility of difluoromethylated building blocks in constructing heterocycles.

Another approach involves the condensation of enamines with 1,3-dielectrophiles, which can lead to the formation of 2-pyridones (hydroxypyridines). nih.gov The strategic incorporation of a difluoromethyl group into one of the acyclic precursors would directly lead to a difluoromethylated pyridine core. The synthesis of N-difluoromethylated pyridines has been achieved through a two-step process involving N-alkylation with ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation. nih.gov

Solid-Phase Synthesis Approaches for Pyridine-Based Libraries

Solid-phase synthesis is a powerful technique in combinatorial chemistry for the rapid generation of large libraries of compounds for screening purposes. nih.govwikipedia.orgcrsubscription.com This methodology involves attaching a starting material to a solid support (like a polymer bead) and performing a series of reactions. wikipedia.orgcrsubscription.com The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away by filtration. crsubscription.com

This approach has been applied to the synthesis of pyridine-based libraries. The general principle involves anchoring a precursor molecule to the solid-phase resin and then building the pyridine ring or adding substituents in a stepwise fashion. At the end of the synthesis, the final product is cleaved from the support. wikipedia.org For example, immobilized keto esters can react with aldehydes and α-oxo enamines in a Hantzsch-like condensation on the solid phase to generate dihydropyridines, which are then oxidized to the corresponding pyridines. This method is amenable to the creation of combinatorial libraries.

The "split-and-pool" (or split-mix) synthesis strategy is a key technique in solid-phase combinatorial chemistry. wikipedia.org It allows for the exponential generation of a large number of unique compounds. The solid support is divided into portions, each is reacted with a different building block, and then all portions are recombined. Repeating this cycle allows for the creation of vast and diverse chemical libraries. wikipedia.org

Mechanistic Insights into Key Synthetic Transformations

The bromine atom in this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for forming carbon-carbon and carbon-nitrogen bonds, respectively. libretexts.orgwikipedia.org

The general catalytic cycle for these palladium-catalyzed reactions involves three main steps: libretexts.orgwikipedia.orgchemrxiv.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine. This is often the rate-determining step. The palladium is oxidized from Pd(0) to a Pd(II) species. libretexts.orgwikipedia.org

Transmetalation (Suzuki Coupling) : An organoboron compound (like a boronic acid) transfers its organic group to the Pd(II) complex. This step requires a base to activate the organoboron species. libretexts.orgwikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.orgwikipedia.org

In the Buchwald-Hartwig amination , the transmetalation step is replaced by the coordination of an amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orglibretexts.org Reductive elimination then forges the C-N bond. wikipedia.orglibretexts.org The efficiency of these reactions is highly dependent on the choice of ligands on the palladium catalyst, which influence the rates of the individual steps in the cycle. youtube.comresearchgate.net

Rearrangement reactions provide powerful methods for synthesizing substituted pyridines that might be difficult to access through other means.

Smiles Rearrangement : This is an intramolecular nucleophilic aromatic substitution. researchgate.netpublish.csiro.auchemistry-reaction.com In the context of pyridine chemistry, a nucleophile on a side chain attacks the pyridine ring at an ipso-position (the carbon atom bearing a leaving group), leading to a rearranged product. researchgate.netpublish.csiro.au For the reaction to proceed, the pyridine ring typically needs to be activated by electron-withdrawing groups. chemistry-reaction.comwikipedia.org Theoretical studies of the S-N type Smiles rearrangement on a pyridine ring show a two-step mechanism: an initial intramolecular ipso-substitution, followed by ring closure. This process is generally kinetically feasible and thermodynamically favorable. researchgate.netpublish.csiro.au

Ciamician-Dennstedt Rearrangement : This reaction involves the ring expansion of a pyrrole to a 3-halogenated pyridine. drugfuture.comthieme-connect.com The mechanism proceeds through the addition of a dihalocarbene (generated from a haloform and a strong base) to the pyrrole ring. drugfuture.com This forms an unstable dihalogenocyclopropane intermediate, which then rearranges to furnish the 3-halopyridine. drugfuture.com Modern variations of this reaction use α-chlorodiazirines as carbene precursors, which can expand the scope to produce a wider variety of substituted pyridines and quinolines from pyrroles and indoles, respectively. nsf.govresearchgate.netorganic-chemistry.org

The introduction of the difluoromethyl (CF2H) group onto a molecule can be achieved through several mechanistic pathways, categorized by the nature of the difluoromethylating agent. alfa-chemistry.com

Nucleophilic Difluoromethylation : In this approach, a difluoromethyl anion equivalent (":CF2H⁻") is generated and reacts with an electrophile. alfa-chemistry.comcas.cn Reagents like difluoromethyl phenyl sulfone (PhSO2CF2H) can be deprotonated with a strong base to generate the nucleophile. cas.cnnih.gov The combination of a Brønsted superbase and a weak Lewis acid can also enable the deprotonation of Ar-CF2H compounds to generate reactive Ar-CF2⁻ synthons that can react with a wide array of electrophiles. acs.org

Radical Difluoromethylation : This method involves the generation of a difluoromethyl radical (•CF2H). rsc.orgresearchgate.net These radicals can be generated from various precursors, often under photoredox or electrochemical conditions. researchgate.netnih.govacs.org The •CF2H radical then adds to an unsaturated bond or participates in a C-H functionalization reaction. nih.govrsc.org For instance, the Minisci-type reaction allows for the para-selective C-H difluoromethylation of pyridinium salts. nih.gov

Electrophilic Difluoromethylation : This pathway uses a reagent that delivers an "electrophilic" difluoromethyl group ("[CF2H]⁺") to a nucleophilic substrate. alfa-chemistry.com Reagents for this transformation include onium salts and certain sulfoximine derivatives. alfa-chemistry.comchem-station.com These reagents are particularly useful for introducing the CF2H group to electron-rich sites on molecules. alfa-chemistry.com

Chemical Reactivity and Derivatization Studies of 3 Bromo 5 Difluoromethyl Pyridine

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine (B92270) ring serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures. In the context of 3-Bromo-5-(difluoromethyl)pyridine, this reaction would involve the coupling of the bromopyridine with a variety of aryl- or heteroarylboronic acids or their esters. The electron-withdrawing nature of the difluoromethyl group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.

A typical reaction setup would involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water. The reaction conditions, including temperature and reaction time, would be optimized based on the specific boronic acid partner used. The products of these reactions, 3-aryl-5-(difluoromethyl)pyridines, are valuable scaffolds in drug discovery.

Table 1: Postulated Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-5-(difluoromethyl)pyridine |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-5-(difluoromethyl)pyridine |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 3-(Thiophen-2-yl)-5-(difluoromethyl)pyridine |

This table represents hypothetical examples based on known Suzuki-Miyaura reactions of similar bromopyridines.

Sonogashira Coupling Reactions in Conjugated Systems

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of conjugated enynes and arylalkynes. For this compound, this reaction provides a direct route to 3-alkynyl-5-(difluoromethyl)pyridines. These products are versatile intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.

The standard Sonogashira reaction conditions employ a palladium catalyst, a copper(I) co-catalyst (typically CuI), a base (usually an amine like triethylamine (B128534) or diisopropylethylamine), and a solvent such as THF or DMF. The reaction is generally carried out under inert atmosphere to prevent the oxidative homocoupling of the alkyne.

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 3-(Phenylethynyl)-5-(difluoromethyl)pyridine |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPEA | DMF | 3-((Trimethylsilyl)ethynyl)-5-(difluoromethyl)pyridine |

| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | Toluene | (5-(Difluoromethyl)pyridin-3-yl)prop-2-yn-1-ol |

This table illustrates potential Sonogashira couplings based on established protocols for related substrates.

Buchwald-Hartwig Coupling and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds between aryl halides and a wide range of amines. Applying this reaction to this compound would yield 3-amino-5-(difluoromethyl)pyridine derivatives, which are important pharmacophores. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos, or DavePhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Furthermore, analogous palladium-catalyzed cross-coupling reactions can be employed to form carbon-oxygen and carbon-sulfur bonds, leading to the synthesis of 3-aryloxy- and 3-arylthio-5-(difluoromethyl)pyridines, respectively.

Table 3: Predicted Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 4-(5-(Difluoromethyl)pyridin-3-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | N-Phenyl-5-(difluoromethyl)pyridin-3-amine |

| 3 | Benzylamine | PdCl₂(Amphos)₂ | K₃PO₄ | t-BuOH | N-(Benzyl)-5-(difluoromethyl)pyridin-3-amine |

This table presents hypothetical Buchwald-Hartwig amination reactions based on known procedures for similar bromopyridines.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally electron-deficient, and this character is further enhanced by the presence of the electron-withdrawing difluoromethyl group at the 5-position. However, direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the 3-position is generally disfavored. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack cannot be effectively delocalized onto the pyridine nitrogen from the meta-position. Therefore, harsh reaction conditions would likely be required for such transformations, and yields are expected to be low. Alternative strategies, such as those involving the generation of a pyridyne intermediate, are also unlikely to be regioselective.

Electrophilic Aromatic Substitution and Directed Metalation Studies

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can be protonated or coordinate to the electrophile's Lewis acid catalyst. The additional presence of the strongly deactivating difluoromethyl group makes direct electrophilic substitution on this compound extremely challenging. Reactions such as nitration or halogenation would require forcing conditions and are likely to result in low yields and poor regioselectivity.

A more viable approach for the functionalization of the pyridine ring is through directed ortho-metalation (DoM). While the bromine atom itself is a weak directing group, the nitrogen atom of the pyridine can direct lithiation to the 2- or 6-position. However, the presence of the bromine at the 3-position might sterically hinder lithiation at the 2-position. Lithiation at the 6-position, followed by quenching with an electrophile, could provide a route to 2,5-disubstituted pyridine derivatives. The difluoromethyl group's influence on the regioselectivity of such a reaction would need to be experimentally determined.

C-H Functionalization Strategies for Further Derivatization

Modern synthetic chemistry has seen a surge in the development of C-H functionalization methods, which allow for the direct conversion of C-H bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. For this compound, palladium-catalyzed C-H activation could potentially be used to introduce new functional groups at the 2-, 4-, or 6-positions of the pyridine ring.

The regioselectivity of such reactions is often controlled by the choice of directing group, ligand, and oxidant. For instance, a directing group could be temporarily installed on the pyridine nitrogen to direct functionalization to the C2 or C6 positions. Alternatively, the inherent electronic properties of the substituted pyridine could direct functionalization to the most acidic C-H bond. Given the electron-withdrawing nature of both the bromine and difluoromethyl groups, the C-H bonds at the 2-, 4-, and 6-positions are expected to be more acidic and thus more susceptible to activation.

C-H Borylation of Fluorinated Pyridines

The direct C-H borylation of pyridine rings is a powerful strategy for introducing functional groups. In the context of fluorinated pyridines, such as this compound, this reaction allows for the installation of a boronic ester group, which can then participate in a wide range of cross-coupling reactions. The regioselectivity of C-H borylation on pyridine rings is influenced by both steric and electronic factors.

Iridium-catalyzed C-H borylation has been shown to be an effective method for the functionalization of pyridines containing electron-withdrawing groups like trifluoromethyl (CF3). acs.org While specific studies on this compound are not extensively detailed in the literature, the reactivity of structurally similar trifluoromethyl-substituted pyridines provides significant insights. For instance, the iridium-catalyzed borylation of 3-substituted-2-(trifluoromethyl)pyridines has been demonstrated to proceed with high regioselectivity at the 5-position. This selectivity is largely governed by steric hindrance, directing the bulky boryl group to the less hindered position. nih.gov

In the case of 3-bromo-2-(trifluoromethyl)pyridine, iridium-catalyzed borylation using bis(pinacolato)diboron (B136004) (B₂pin₂) occurs selectively at the C-5 position, affording the corresponding 5-borylated product in high yield. acs.org This suggests that for this compound, a similar iridium-catalyzed reaction would likely lead to borylation at either the C-2, C-4, or C-6 positions, depending on the directing effects of the bromo and difluoromethyl substituents and the specific catalyst system employed. The coordination of the pyridine nitrogen to the iridium center can inhibit the catalyst, but the presence of electron-withdrawing substituents can mitigate this effect. researchgate.net

Cobalt-catalyzed C-H borylation represents an alternative approach, which in some cases has shown a kinetic preference for C-H activation at the meta-position of fluoroaromatics. nih.gov The development of such methods addresses some of the limitations of first-row transition metal catalysts and expands the scope of C-H functionalization to a broader range of substrates. nih.gov

The resulting pyridylboronic esters are versatile intermediates. They can be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This two-step sequence of C-H borylation followed by cross-coupling provides a robust platform for the late-stage functionalization of complex molecules. chemicalonline.com

Table 1: Regioselective C-H Borylation of Substituted Trifluoromethylpyridines

| Substrate | Catalyst System | Borylating Agent | Position of Borylation | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-bis(Trifluoromethyl)pyridine | Iridium Catalyst | B₂pin₂ | 5-position | 82% | acs.org |

| 3-Bromo-2-(trifluoromethyl)pyridine | Iridium Catalyst | B₂pin₂ | 5-position | 88% | acs.org |

| 3-Methyl-2-(trifluoromethyl)pyridine | Iridium Catalyst | B₂pin₂ | 5-position | 80% | nih.gov |

| 2-Chloro-3-(trifluoromethyl)pyridine | Iridium Catalyst | B₂pin₂ | 5-position | 52% | nih.gov |

Exploiting the Difluoromethyl Group for Advanced Transformations

The difluoromethyl (CF₂H) group is not merely a bioisostere for hydroxyl or thiol groups but also a functional handle that can be leveraged for advanced chemical transformations. acs.org Its unique electronic properties and the reactivity of its C-H and C-F bonds open avenues for converting it into other valuable functional groups.

One of the most significant transformations of an aryl-CF₂H group is its hydrolysis to a formyl group (–CHO). This conversion effectively turns the difluoromethyl group into a masked aldehyde. Research has shown that a difluoromethyl group attached to an aromatic system can undergo hydrolysis under specific conditions. For example, the radical difluoromethylation of tryptophan residues in proteins, followed by hydrolysis, leads to the formation of a formyl group. nih.gov This process suggests a pathway involving a Reimer-Tiemann-type dehalogenation and subsequent hydrolytic collapse. nih.gov

This transformation is particularly valuable as it allows for the late-stage introduction of a highly reactive aldehyde functionality. Aldehydes are versatile synthetic intermediates that can participate in a wide array of reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. For a molecule like this compound, the conversion of the CF₂H group to a formyl group would yield 5-bromo-3-formylpyridine, a key building block for further derivatization.

The slightly acidic nature of the C-H bond in the difluoromethyl group also suggests potential for other transformations. rsc.org While direct deprotonation can be challenging, the chemistry of difluoromethyl anions generated through various means is an active area of research. chemrxiv.org These reactive intermediates could potentially engage in a range of nucleophilic reactions.

The development of methods for the defluorinative functionalization of fluorinated motifs is another emerging area. chemrxiv.org Such strategies could potentially allow for the stepwise conversion of the CF₂H group into other functionalities by selectively transforming the C-F bonds, although this remains a challenging endeavor.

Table 2: Transformation of the Difluoromethyl Group

| Starting Functionality | Transformation | Resulting Functionality | Potential Reagents/Conditions | Key Application | Reference |

|---|---|---|---|---|---|

| Difluoromethyl (-CF₂H) | Hydrolysis | Formyl (-CHO) | Acidic or basic conditions, potentially following radical activation | Introduction of a versatile aldehyde group for further synthesis | nih.gov |

Computational and Spectroscopic Investigations of 3 Bromo 5 Difluoromethyl Pyridine

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of 3-Bromo-5-(difluoromethyl)pyridine at the atomic level. These computational methods allow for the detailed exploration of the molecule's electronic landscape, stability, and reactive nature.

Density Functional Theory (DFT) Studies of Electronic Properties and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict its thermodynamic stability. nih.govacs.org

Studies on similar pyridine (B92270) derivatives demonstrate that DFT is highly effective in calculating key energetic properties. nih.gov The optimization process yields the most stable conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The calculated heat of formation and total energy are critical indicators of the compound's intrinsic stability. For instance, the calculated bond dissociation energy (BDE) for the weakest bond, typically the C-Br bond, offers insights into the molecule's thermal stability. nih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-N | 1.334 |

| C-C (ring) | 1.385 - 1.398 |

| C-C (side chain) | 1.510 |

| C-F | 1.365 |

| C-H (ring) | 1.084 |

| C-H (side chain) | 1.098 |

| **Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-N-C | 117.2 |

| F-C-F | 107.5 |

Note: These values are representative and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the energy and distribution of these orbitals are key to its chemical behavior. The HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely distributed around the electron-withdrawing difluoromethyl and bromo substituents. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter; a smaller gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. acs.org This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Representative FMO Parameters for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Indicates the electron-donating ability. |

| ELUMO | -1.20 | Indicates the electron-accepting ability. |

| Energy Gap (ΔE) | 5.65 | Correlates with chemical reactivity and kinetic stability. |

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. wisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. uba.ar

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of electron deficiency and positive potential (prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative nitrogen atom of the pyridine ring and the fluorine atoms of the difluoromethyl group. These sites are the most likely targets for electrophiles. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the pyridine ring, making them susceptible to nucleophilic attack. The bromine atom's region would exhibit a complex potential due to the σ-hole effect, potentially allowing for halogen bonding interactions.

Global Reactivity Parameters (GRPs) in Chemical Dynamics

Key GRPs include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = χ²/2η.

These parameters, calculated using the HOMO and LUMO energies from DFT, provide a comprehensive profile of the reactivity of this compound.

Table 3: Illustrative Global Reactivity Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

| Chemical Softness (S) | 0.354 |

| Electrophilicity Index (ω) | 2.867 |

Note: These values are derived from the illustrative FMO energies in Table 2.

Advanced Spectroscopic Techniques for Structural Elucidation and Property Correlation

While computational methods provide theoretical insights, spectroscopic techniques offer experimental validation of the molecular structure and properties. A combined approach is essential for a complete understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure.

¹H NMR would show distinct signals for the aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

¹³C NMR would provide signals for each unique carbon atom, with the chemical shifts influenced by the attached substituents (Br, N, CHF₂).

¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethyl group, showing a doublet due to coupling with the adjacent proton.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, and C=C stretching of the pyridine ring, as well as C-F and C-Br stretching vibrations, would be observed. DFT calculations are often used to predict the vibrational frequencies, which can then be compared with experimental spectra for accurate peak assignments. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight and can provide structural information through fragmentation patterns. The mass spectrum of this compound would show a characteristic molecular ion peak (M⁺) with an isotopic pattern (M⁺ and M+2⁺) typical for a monobrominated compound.

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles that can be directly compared with the optimized geometry from DFT calculations. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of this compound by probing its vibrational modes. While specific experimental spectra for this exact compound are not widely published, analysis can be performed based on characteristic frequencies for substituted pyridines and related molecules. chemicalbook.comcapes.gov.br

The vibrational spectrum of a molecule is determined by the masses of its atoms and the forces between them. For this compound, the spectra would be dominated by vibrations of the pyridine ring, the C-Br bond, and the CF2H group.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations are expected in the 1600-1400 cm⁻¹ range. The presence of substituents (Br and CHF₂) will influence the exact positions and intensities of these bands compared to unsubstituted pyridine. acs.orgnih.gov Ring breathing modes, which involve a symmetric expansion and contraction of the entire ring, are also characteristic and sensitive to substitution. nih.gov

C-Br Vibrations: The C-Br stretching vibration is typically observed in the lower frequency region of the infrared spectrum, usually between 600 and 500 cm⁻¹. This band can be a useful diagnostic marker for the presence of the bromine substituent.

Difluoromethyl Group (CHF₂) Vibrations: The CHF₂ group has several characteristic vibrational modes. The C-H stretching vibration of this group is expected around 2900-3000 cm⁻¹. The C-F stretching vibrations are particularly strong and appear in the region of 1200-1000 cm⁻¹. These are often the most intense bands in the FT-IR spectrum. Additionally, C-H bending and CF₂ scissoring and rocking modes will be present at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), are frequently used to predict the vibrational spectra of molecules. nih.govnih.gov These calculations can provide a theoretical spectrum that aids in the assignment of experimental FT-IR and FT-Raman bands to specific molecular motions, offering a more complete understanding of the molecule's dynamics. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the pyridine ring. |

| C-H Stretching (Difluoromethyl) | 3000 - 2900 | Stretching of the C-H bond in the CHF₂ group. |

| C=C / C=N Ring Stretching | 1600 - 1400 | Stretching vibrations within the pyridine ring. |

| C-F Stretching | 1200 - 1000 | Asymmetric and symmetric stretching of the C-F bonds. Typically strong in IR. |

| In-plane C-H Bending | 1300 - 1000 | Bending of C-H bonds within the plane of the pyridine ring. |

| Out-of-plane C-H Bending | 900 - 700 | Bending of C-H bonds out of the plane of the pyridine ring. |

| C-Br Stretching | 600 - 500 | Stretching of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined. bldpharm.combldpharm.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and environment of the hydrogen atoms. For this compound, one would expect to see signals for the three protons on the pyridine ring and the single proton of the difluoromethyl group. The chemical shifts (δ) of the ring protons are influenced by the electronegativity and position of the bromine and difluoromethyl substituents. The proton of the CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The aromatic protons will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct signals are expected: five for the pyridine ring carbons and one for the difluoromethyl carbon. The carbon attached to the bromine will be influenced by the heavy atom effect, while the carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the ring carbons provide insight into the electron distribution within the aromatic system. chemicalbook.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. imperial.ac.uk In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the two equivalent fluorine atoms of the CHF₂ group. This signal would be split into a doublet due to coupling with the single proton of the CHF₂ group (¹JHF). rsc.org The chemical shift of this signal is characteristic of the difluoromethyl group attached to an aromatic ring.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | ~ 7.5 - 9.0 | s, d, dd | JHH ≈ 2-8 Hz |

| ¹H (CHF₂) | ~ 6.5 - 7.5 | t | ¹JHF ≈ 50-60 Hz |

| ¹³C (Aromatic) | ~ 110 - 155 | s, d | JCF may be observed for carbons near the CHF₂ group. |

| ¹³C (CHF₂) | ~ 110 - 125 | t | ¹JCF ≈ 230-250 Hz |

| ¹⁹F (CHF₂) | ~ -90 to -120 (relative to CFCl₃) | d | ¹JHF ≈ 50-60 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. rsc.org

UV-Visible Spectroscopy in Electronic Transition Analysis and Photophysical Property Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For organic molecules like this compound, the principal electronic transitions are typically n→π* and π→π*.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyridine, these transitions are usually strong (high molar absorptivity, ε) and occur at shorter wavelengths (higher energy).

n→π Transitions:* These involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are typically weaker (low molar absorptivity) and occur at longer wavelengths (lower energy) compared to π→π* transitions.

The bromine and difluoromethyl substituents can influence the energy and intensity of these transitions. The bromine atom, with its lone pairs, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima. The difluoromethyl group is an electron-withdrawing group, which can also affect the energy levels of the molecular orbitals and thus the absorption spectrum.

While specific UV-Vis data for this compound is scarce, studies on related bipyridine complexes show that ligand-centered π–π* transitions are responsible for strong absorption bands. nih.gov The photophysical properties, such as fluorescence or phosphorescence, would depend on the efficiency of intersystem crossing and other non-radiative decay pathways. Computational quantum chemistry methods can be employed to predict the electronic absorption spectra and provide insights into the nature of the electronic transitions. acs.org

Table 3: General Electronic Transitions for Substituted Pyridines

| Transition Type | Typical Wavelength Range (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |

|---|---|---|---|

| π→π | 200 - 280 | > 1,000 | Electron promotion from a π to a π orbital. Allowed transition. |

| n→π | 270 - 350 | < 1,000 | Electron promotion from a non-bonding orbital to a π orbital. Often forbidden or weak. |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing. mdpi.com

Although a crystal structure for this compound has not been specifically reported in the surveyed literature, data from other substituted pyridine derivatives can provide an excellent model for its expected solid-state conformation. nih.govnih.govresearchgate.netnih.govnih.gov

Expected Structural Features:

Molecular Geometry: The pyridine ring is expected to be essentially planar. The C-Br and C-CHF₂ bonds will lie in the plane of the ring. The geometry around the difluoromethyl carbon will be tetrahedral.

Bond Lengths and Angles: XRD analysis would provide precise values for all bond lengths (e.g., C-C, C-N, C-H, C-Br, C-F) and angles. These experimental values can be compared with those obtained from computational optimizations.

Table 4: Representative Bond Lengths and Angles from Similar Crystal Structures

| Parameter | Typical Value | Reference Compound Type |

|---|---|---|

| C-C (aromatic) | 1.37 - 1.40 Å | Substituted Pyridines nih.gov |

| C-N (aromatic) | 1.33 - 1.35 Å | Substituted Pyridines nih.gov |

| C-Br | ~ 1.90 Å | Brominated Aromatics |

| C-F | ~ 1.35 Å | Fluorinated Organics |

| ∠C-N-C (in ring) | ~ 117° | Substituted Pyridines nih.gov |

| ∠C-C-C (in ring) | ~ 120° | Substituted Pyridines nih.gov |

Note: These are generalized values; the actual parameters for this compound would need to be determined experimentally.

Research Applications of 3 Bromo 5 Difluoromethyl Pyridine in Advanced Chemical Fields

Applications in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs. nih.govmdpi.com The introduction of a difluoromethyl group and a bromine atom to this privileged structure, as seen in 3-Bromo-5-(difluoromethyl)pyridine, offers medicinal chemists a powerful tool for developing new therapeutic agents.

Role as a Privileged Scaffold in Pharmaceutical Intermediates

The strategic placement of the bromine and difluoromethyl groups on the pyridine ring makes this compound a valuable precursor for creating a wide range of substituted pyridine derivatives. bldpharm.comcustchemvip.com These derivatives are then used to construct the core structures of potential new drugs targeting a variety of diseases. innospk.com

Development of Novel Drug Candidates Targeting Specific Biological Pathways

The unique properties of this compound have been leveraged in the development of novel drug candidates aimed at specific biological pathways. For instance, derivatives of fluorinated pyridines have been investigated as inhibitors of phosphatidylinositol phosphate (B84403) kinases, enzymes involved in crucial cell signaling pathways. chemicalbook.com The pyridine core can interact with the target protein, while the difluoromethyl group can enhance binding affinity and modulate pharmacokinetic properties.

Furthermore, the ability to functionalize the bromine position allows for the targeted design of molecules that can interact with specific residues within an enzyme's active site. This targeted approach is a cornerstone of modern drug design, aiming to create highly selective and potent drugs with minimal off-target effects. Research into derivatives has shown that the strategic placement of substituents on the pyridine ring can lead to compounds with enhanced activity against various cancer cell lines. nih.gov

Exploration of Biological Activities: Antimicrobial and Anticancer Properties

Derivatives of fluorinated pyridines, including those synthesized from this compound, have shown promise in exhibiting both antimicrobial and anticancer activities. The pyridine ring itself is a component of many compounds with diverse biological effects, including antitumor and antimicrobial properties. nih.govnih.gov

In the realm of antimicrobial research, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Some of these compounds demonstrated significant potency against Gram-positive bacteria, including drug-resistant strains. nih.gov The incorporation of the fluorinated pyridine moiety appears to be a key factor in their mechanism of action, which often involves the inhibition of essential bacterial processes like DNA replication. wikipedia.org

Regarding anticancer applications, the introduction of fluorine-containing groups into molecules is a well-established strategy to enhance their therapeutic potential. researchgate.netresearchgate.net Fluorinated compounds have been shown to possess antitumor properties. researchgate.net For example, studies on pyridine derivatives have demonstrated that the presence and position of various functional groups, including halogens, can significantly influence their antiproliferative activity against cancer cell lines. nih.gov The cytotoxic effects of some of these derivatives have been evaluated against a panel of human cancer cell lines, including those from liver, melanoma, neuroblastoma, breast, and lung cancers. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies in Related Fluorinated Pyridines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For fluorinated pyridines, SAR studies have revealed important trends. For example, the position of the fluorine atom on the pyridine ring can significantly impact a compound's potency and selectivity. acs.org

In the context of this compound, SAR studies would involve synthesizing a series of analogs where the bromine atom is replaced with other functional groups, or where the difluoromethyl group is positioned differently on the ring. These studies help to elucidate which structural features are critical for biological activity. For instance, research on related fluoroquinolone antibiotics has shown that the fluorine atom at the C-6 position is a key determinant of their antibacterial spectrum. wikipedia.org Similarly, SAR studies on oteseconazole, an antifungal agent containing a difluoromethyl-pyridine unit, have highlighted the importance of the fluorine-containing moiety for its potent activity. mdpi.com

The analysis of such relationships allows for the rational design of more effective drug candidates. For example, it was found that for certain pyridine derivatives, the presence of methoxy, hydroxyl, carbonyl, and amino groups enhanced antiproliferative activity, while halogen atoms or bulky groups tended to decrease it. nih.gov

Impact of Fluorine Substitution on Metabolic Stability and Membrane Permeability in Drug Design

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve their pharmacokinetic properties, particularly metabolic stability and membrane permeability. researchgate.nettandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body. annualreviews.org This increased metabolic stability can lead to a longer drug half-life and improved bioavailability. nih.gov

The difluoromethyl group in this compound contributes to this enhanced stability. Blocking metabolically labile sites with fluorine can prevent oxidative metabolism, a major pathway for drug inactivation. nih.gov

Utility in Agrochemical and Crop Protection Research

The structural motifs present in this compound are also highly relevant in the field of agrochemical research. Many successful pesticides and herbicides contain fluorinated pyridine rings. The unique electronic properties and metabolic stability conferred by the difluoromethyl group can lead to the development of more potent and selective crop protection agents.

The bromine atom serves as a convenient point for chemical modification, allowing for the synthesis of a wide array of derivatives to be screened for herbicidal, insecticidal, or fungicidal activity. Research into trifluoromethylpyridine derivatives has shown their effectiveness as plant activators, inducing systemic acquired resistance (SAR) in plants against viral pathogens. nih.govfrontiersin.org These compounds can trigger defense pathways in plants, such as the phenylpropanoid biosynthesis pathway, leading to enhanced resistance. nih.govfrontiersin.org Given the structural similarities, derivatives of this compound hold potential for similar applications in developing novel agents that protect crops by bolstering their natural defense mechanisms.

Synthesis of Herbicides, Insecticides, and Fungicides

The trifluoromethyl and difluoromethyl-substituted pyridine scaffolds are crucial in the creation of modern agrochemicals. This compound serves as a key intermediate in the synthesis of a variety of pesticides, including insecticides and fungicides. The presence of the difluoromethyl group is particularly significant as it can enhance the biological activity of the final compound.

One notable application of this compound is in the preparation of insecticides. For instance, it is a precursor to compounds that exhibit insecticidal properties, contributing to the development of new pest control agents. The synthesis often involves cross-coupling reactions where the bromine atom is replaced by another functional group to build the final, more complex insecticidal molecule.

In the realm of fungicides, this compound is also a valuable starting material. Research has demonstrated its use in the synthesis of fungicides for controlling various plant pathogens. The resulting fungicidal compounds often feature the difluoromethylpyridine core, which is essential for their efficacy.

Design of Bioactive Agro-Compounds

Beyond its direct role in the synthesis of commercial pesticides, this compound is instrumental in the design of novel bioactive agro-compounds. The difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups, and its incorporation into molecules can lead to enhanced metabolic stability and membrane permeability. This makes it a desirable feature in the design of new agrochemicals with improved performance.

Researchers utilize this compound to create libraries of new compounds for high-throughput screening. By systematically modifying the pyridine ring at the bromine position, scientists can explore the structure-activity relationships of new potential agrochemicals, leading to the discovery of more potent and selective agents.

| Agrochemical Class | Role of this compound | Key Structural Contribution |

| Insecticides | Precursor/Intermediate | Provides the difluoromethylpyridine core |

| Fungicides | Starting Material | Introduces the biologically active difluoromethyl group |

| Experimental Agrochemicals | Building Block | Allows for structural diversity and optimization of bioactivity |

Contribution to Materials Science

The unique electronic properties conferred by the fluorine atoms and the pyridine ring make this compound an interesting candidate for applications in materials science.

Development of Nonlinear Optical (NLO) Materials

Pyridine derivatives are known to be excellent candidates for nonlinear optical (NLO) materials due to their significant dipole moments and hyperpolarizabilities. The introduction of strong electron-withdrawing groups, such as the difluoromethyl group, can enhance these NLO properties. While specific studies on the NLO properties of this compound are emerging, the general strategy of using functionalized pyridines suggests its potential in this field. Theoretical studies on similar fluorinated pyridine derivatives have shown that the position and nature of the substituents can significantly influence the second-order NLO response.

Engineering of Functionalized Materials

As a functionalized building block, this compound can be incorporated into larger molecular architectures to create materials with tailored properties. The bromine atom provides a reactive handle for polymerization or for grafting onto surfaces, while the difluoromethylpyridine unit can impart specific electronic, thermal, or liquid crystalline properties to the resulting material. This allows for the engineering of advanced materials for a range of applications, from specialized polymers to liquid crystals.

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The reactivity of both the bromine atom and the difluoromethyl group, combined with the inherent properties of the pyridine ring, makes this compound a highly versatile building block in organic synthesis.

Precursor for Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of more complex heterocyclic compounds. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. This enables the construction of diverse and complex molecular scaffolds, which are often the core of new pharmaceutical and agrochemical compounds.

| Reaction Type | Transformation of this compound | Resulting Structure |

| Suzuki Coupling | Replacement of Bromine with a boronic acid derivative | Biaryl or substituted pyridine |

| Stille Coupling | Replacement of Bromine with an organostannane reagent | Substituted pyridine with a new carbon-carbon bond |

| Buchwald-Hartwig Amination | Replacement of Bromine with an amine | Aminopyridine derivative |

Construction of Diverse Chemical Libraries for Screening and Exploration

The utility of this compound in the generation of chemical libraries lies in its capacity to undergo a variety of cross-coupling and substitution reactions. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through well-established catalytic methods.

A key application involves the use of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at the 3-position of the pyridine ring. This modular approach enables the rapid generation of large libraries of compounds from a common intermediate.

For instance, a general synthetic route to a library of substituted pyridines can be envisioned starting from this compound. The bromine atom can be readily displaced by a variety of boronic acids or esters in a Suzuki-Miyaura coupling, leading to a diverse set of biaryl and heteroaryl compounds. Similarly, coupling with terminal alkynes via the Sonogashira reaction can introduce alkynyl moieties, which can be further functionalized. The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, significantly expanding the chemical space of the resulting library.

While specific, large-scale library synthesis initiatives focusing solely on this compound are not extensively detailed in publicly available literature, the principles of combinatorial chemistry and the known reactivity of similar bromo-pyridines strongly support its application in this area. researchgate.netgoogle.com The difluoromethyl group at the 5-position is a particularly attractive feature for medicinal chemistry, as it can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and membrane permeability of the resulting compounds.

The following table illustrates the potential for diversification using this compound as a starting scaffold in the construction of a hypothetical chemical library.

| Reaction Type | Reactant | Resulting Moiety at Position 3 | Potential for Diversity |

| Suzuki-Miyaura Coupling | Arylboronic acids | Substituted or unsubstituted aryl groups | High (various functional groups on the aryl ring) |

| Suzuki-Miyaura Coupling | Heteroarylboronic acids | Diverse five- and six-membered heterocycles | High (e.g., thiophene, furan, pyrazole, indole) |

| Sonogashira Coupling | Terminal alkynes | Substituted alkynyl groups | Moderate (various alkyl or aryl substituents on the alkyne) |

| Buchwald-Hartwig Amination | Primary and secondary amines | Substituted amino groups | Very High (wide range of aliphatic and aromatic amines) |

| Cyanation | Cyanide source | Cyano group | Low (can be a precursor for other functional groups) |

The resulting library of compounds, each with a unique substituent at the 3-position, can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activities. These hits can subsequently be optimized through further synthetic modifications to develop lead compounds for drug discovery or agrochemical development. The systematic exploration of the chemical space around the this compound core, facilitated by modern synthetic and screening technologies, underscores the importance of this building block in the quest for novel and effective chemical entities.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-5-(difluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or functional group interconversion on pyridine scaffolds. For example, bromination at the 3-position and difluoromethylation at the 5-position can be achieved using palladium-catalyzed cross-coupling or directed lithiation strategies. Reaction optimization should consider temperature, catalysts (e.g., Pd(PPh₃)₄), and solvent polarity to minimize side reactions. Yield improvements (>70%) are reported when using anhydrous tetrahydrofuran (THF) under inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, with bromine causing deshielding (~δ 8.2 ppm for pyridine protons).

- FT-IR : Identifies C-F stretches (1050–1150 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 208.0 for C₆H₄BrF₂N).

- Single-Crystal XRD : Resolves bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles, critical for crystallographic validation .

Q. What safety protocols are recommended for handling brominated pyridine derivatives?

- Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Statements: H315, H319). Work in fume hoods to avoid inhalation. Storage should be in inert, dry conditions (argon atmosphere) to prevent decomposition. Waste disposal must follow halogenated organic waste guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。